2-(3-Chlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine
Overview
Description
2-(3-Chlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine is a useful research compound. Its molecular formula is C16H12BClN2 and its molecular weight is 278.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 278.0782063 g/mol and the complexity rating of the compound is 333. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Structural Analysis and Intermolecular Interactions : A related compound, 2-(4-Chlorophenyl)naphtho[1,8-de][1,3,2]diazaborinane, has been analyzed for its structure and intermolecular interactions. This compound forms infinite chains with strong interactions between the vacant pz orbital of the B atom and the π-system of an adjacent molecule, leading to the formation of a two-dimensional network (Akerman, Robinson, & Slabber, 2011).
Applications in Organic Electronics : Derivatives of this compound have been explored for use in organic field-effect transistors (OFETs). For instance, certain diazaboroine derivatives have shown potential in this area, with field-effect mobilities indicating their efficacy as semiconductors in OFETs (Lu, Bolag, Nishida, & Yamashita, 2010).
Fluorescent Probes in Metal Ion Detection : NBN-embedded polymers containing diazaborinine units have been developed as fluorescent sensors for detecting metal ions like Fe3+ and Cr3+. These polymers exhibit solvatochromic fluorescence and have shown excellent selectivity and sensitivity in metal detection, highlighting their potential in sensory applications (Li et al., 2022).
Corrosion Inhibition for Mild Steel : Quinoxaline derivatives, including those related to diazaborinine, have been studied for their effectiveness as corrosion inhibitors for mild steel in acidic mediums. These compounds showed significant inhibition efficiency, indicating their potential utility in industrial applications (Saraswat & Yadav, 2020).
QSAR Studies and Antimicrobial Activity : QSAR (Quantitative Structure-Activity Relationship) studies have been conducted on related compounds to understand their antimicrobial activity. These studies help in predicting the biological activity of these compounds based on their chemical structure (Madhuritha et al., 2004).
Synthesis and Structural Investigations : Research on the synthesis and structural investigations of various diazaborolines and diazaboroles, compounds closely related to diazaborinine, has been conducted. These studies contribute to the understanding of the chemical properties and potential applications of these compounds (Weber et al., 1998).
Properties
IUPAC Name |
3-(3-chlorophenyl)-2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BClN2/c18-13-7-3-6-12(10-13)17-19-14-8-1-4-11-5-2-9-15(20-17)16(11)14/h1-10,19-20H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAONLTWUTSQYLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(NC2=CC=CC3=C2C(=CC=C3)N1)C4=CC(=CC=C4)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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